Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and diverse biological activities . This compound, in particular, is a versatile intermediate used in the synthesis of various biologically active molecules.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of enzyme inhibitors and other biologically active compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves the condensation of aminopyrazoles with various carbonyl-containing reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound involves scalable and reproducible methods. These methods are designed to ensure high purity and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to different functionalized products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as an enzyme inhibitor.
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations and its role as a key intermediate in the synthesis of biologically active molecules make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBXHOOORODQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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